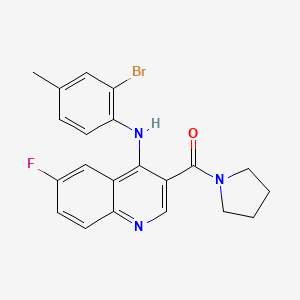

(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Beschreibung

The compound “(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a quinoline derivative with a complex substitution pattern. Its core structure features:

- Quinoline backbone: A bicyclic aromatic system, known for its role in medicinal chemistry due to its planar structure and ability to interact with biological targets like kinases and DNA.

- Substituents: 6-Fluoro group: Enhances metabolic stability and influences electronic properties. Pyrrolidin-1-yl methanone at position 3: A conformationally flexible substituent that may improve solubility and modulate steric effects.

Structural characterization of such molecules often employs crystallographic tools like SHELX, as noted in , which is critical for confirming substitution patterns and stereochemistry .

Eigenschaften

IUPAC Name |

[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrFN3O/c1-13-4-6-19(17(22)10-13)25-20-15-11-14(23)5-7-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMSTAOBOCFDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the quinoline class. This compound is characterized by its complex structure, which includes a quinoline core with various substituents that may influence its biological activity. The presence of a bromo group and a pyrrolidine moiety suggests potential interactions with biological targets, making it a candidate for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 442.3 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.3 g/mol |

| CAS Number | 1359401-53-8 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body. Compounds in the quinoline class often exhibit various pharmacological properties, including:

- Antimicrobial Activity : Many quinolines are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against resistant strains.

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation by targeting specific pathways involved in cancer progression.

Biological Activity Studies

Research into the biological activity of (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone has yielded several findings:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial DNA synthesis.

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicated that the compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest effective dose ranges for inducing apoptosis in these cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes linked to cancer metabolism, such as topoisomerases and kinases, which are crucial for DNA replication and repair processes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of up to 25 mm at a concentration of 100 µg/mL, demonstrating significant antibacterial properties.

Case Study 2: Anticancer Potential

In another study published in a peer-reviewed journal, the compound was evaluated for its anticancer activity using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating potent cytotoxicity.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a quinoline core with multiple functional groups that enhance its biological activity. The presence of a bromo group and a pyrrolidine moiety suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from commercially available precursors. The methods include:

- Reactions with amines and halides to introduce the bromo group.

- Formation of the quinoline structure through cyclization reactions.

- Pyrrolidine incorporation , which may involve carbonyl chemistry.

Detailed protocols can be found in specialized literature focusing on synthetic methodologies for quinoline derivatives.

Antimicrobial Activity

Research indicates that compounds similar to (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone exhibit significant antimicrobial properties. For instance:

- Studies have shown that related quinoline derivatives can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances this activity, with some derivatives showing inhibition zones exceeding 16 mm against specific pathogens .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves:

- Inhibition of DNA gyrase and topoisomerase enzymes , crucial for DNA replication in cancer cells.

- Induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways involved in cell survival and death.

Preliminary studies suggest that this compound may also target specific cancer cell lines, although further research is required to elucidate its full potential .

Central Nervous System Effects

Some studies indicate that quinoline derivatives might have neuroprotective effects or could be developed for treating neurological disorders. This includes potential applications in:

- Alzheimer's disease , where compounds can inhibit enzymes involved in amyloid plaque formation.

- Cognitive enhancement , possibly through modulation of neurotransmitter systems .

Case Studies

Several case studies document the efficacy of quinoline derivatives, including:

Vergleich Mit ähnlichen Verbindungen

Quinoline-Based Analogues

6-Fluoroquinoline derivatives: Example: 4-Amino-6-fluoroquinoline-3-carboxamide. Comparison: The absence of the bromo-methylphenyl and pyrrolidine groups reduces lipophilicity (LogP ~2.1 vs. estimated ~3.5 for the target compound). This analog shows moderate kinase inhibition (IC50 ~50 nM), suggesting that the target compound’s bulky substituents may enhance target affinity .

Brominated quinoline derivatives: Example: 4-(3-Bromophenyl)-6-chloroquinoline. Comparison: The bromine atom’s position (meta vs. para in the target compound) affects steric bulk and electronic distribution. Meta-substitution correlates with reduced solubility (<0.1 mg/mL vs. ~0.5 mg/mL estimated for the target compound) .

Heterocyclic Compounds with Halogen Substituents (Non-Quinoline)

Pyrazole derivatives (): Example: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one. Comparison: While pyrazole cores lack quinoline’s aromaticity, the 4-bromo and 4-fluoro substituents mirror the target compound’s halogenation pattern. Such derivatives exhibit anti-inflammatory activity (IC50 ~10 μM), highlighting the role of halogens in target engagement .

Key Trends in Substituent Effects

Pharmacological Considerations

- Solubility: Estimated aqueous solubility (~0.5 mg/mL) is superior to fully aromatic quinolines but lower than polar pyrazole derivatives.

- Target Selectivity : The combined substituents may confer selectivity for kinases or DNA topoisomerases, though empirical validation is needed.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Prioritize reaction temperature control (e.g., maintaining 60–80°C for amination steps) and solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency). Catalytic systems, such as Pd-based catalysts for cross-coupling reactions, should be screened for regioselectivity . Purification via column chromatography with gradients of ethyl acetate/hexane mixtures improves purity. Monitor intermediates using HPLC with UV detection at 254 nm to confirm stepwise progression .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₁H₂₀BrFN₄O). Complement with ¹H/¹³C NMR to resolve substituent positions: the 6-fluoroquinolinyl proton typically appears as a doublet (δ 8.2–8.5 ppm), while the pyrrolidinyl methanone carbonyl resonates near δ 170 ppm in ¹³C NMR. X-ray crystallography can resolve ambiguities in stereochemistry or regioselectivity .

Q. How can researchers determine solubility and stability under experimental conditions?

- Methodological Answer : Perform shake-flask solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C. For stability, incubate the compound in simulated gastric fluid (pH 2.0) and liver microsomes, analyzing degradation products via LC-MS. Store lyophilized samples at −80°C under inert gas to prevent bromine displacement or quinoline ring oxidation .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Conduct kinase inhibition assays (e.g., ATP-binding site competition studies) using purified enzymes like EGFR or BRAF, given the quinoline scaffold’s affinity for kinase domains. Pair with cellular assays (IC₅₀ determination in cancer cell lines) and siRNA knockdown to validate target specificity. Use molecular docking (AutoDock Vina) to predict binding poses, referencing the pyrrolidinyl methanone’s role in hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., fixed incubation times, serum-free conditions) to minimize variability. Cross-validate using orthogonal methods: compare Western blot (protein-level inhibition) with fluorescence polarization (binding affinity). Analyze batch-to-batch purity differences via NMR; trace impurities (e.g., residual brominated byproducts) may artifactually enhance or suppress activity .

Q. What strategies are effective for derivatizing the compound to enhance selectivity or reduce off-target effects?

- Methodological Answer : Modify the 2-bromo-4-methylphenyl group via Suzuki-Miyaura coupling to introduce electron-withdrawing groups (e.g., −CF₃) for improved metabolic stability. Replace the pyrrolidinyl moiety with azetidine or piperidine rings to alter steric bulk and hydrogen-bonding capacity. Screen derivatives using SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodological Answer : Use QSAR models to predict logP (target <5 for blood-brain barrier penetration) and CYP450 metabolism. Perform MD simulations (AMBER or GROMACS) to assess conformational flexibility of the quinoline-pyrrolidinyl linkage. Leverage toxicity databases (e.g., EPA DSSTox) to flag structural alerts, such as potential mutagenicity from the bromine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.